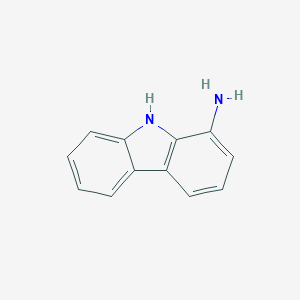

9H-Carbazol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKJAYFKPIUBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940519 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-86-4, 38886-78-1 | |

| Record name | 9H-Carbazol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 9H-Carbazol-1-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data available for 9H-Carbazol-1-amine (CAS No: 18992-86-4), a key heterocyclic amine of interest to researchers in drug development and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and logical workflows.

Quantitative Spectroscopic Data

The empirical formula for this compound is C₁₂H₁₀N₂, with a molecular weight of 182.22 g/mol . The available spectroscopic data is summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.81 | s | - | N-H (Carbazole) |

| 8.03 | d | 8.0 | Aromatic H |

| 7.52 | d | 8.0 | Aromatic H |

| 7.37 | t | 8.0 | Aromatic H (2H) |

| 7.13 | t | 7.4 | Aromatic H |

| 6.94 | t | 7.6 | Aromatic H |

| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |

Table 2: ¹³C NMR Spectroscopic Data

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3468, 3379 | N-H Stretching (Amine) |

| 3054 | Aromatic C-H Stretching |

| 2924, 2854 | Aliphatic C-H Stretching (trace) |

| 1621, 1587 | N-H Bending (Amine) / C=C Stretch |

| 1494, 1455 | Aromatic C=C Stretching |

| 1327, 1265, 1215 | C-N Stretching |

| 1150, 1018 | In-plane C-H Bending |

| 888, 741 | Out-of-plane C-H Bending |

| Medium: Chloroform (CHCl₃) |

Table 4: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Ion Species | Method |

| 183.0916 (found) | [M+H]⁺ | ESI-TOF |

| 183.0917 (calculated) | [M+H]⁺ | - |

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of aromatic and heterocyclic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is of high purity.

-

Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

For ¹H NMR:

-

Spectrometer Frequency: 400 MHz.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-64, depending on concentration.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

For ¹³C NMR:

-

Spectrometer Frequency: 100 MHz.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Reference the chemical shifts to the TMS signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

For solution-based measurements, dissolve the sample in a suitable solvent (e.g., Chloroform) that has minimal interference in the regions of interest.

-

-

Instrument Parameters:

-

Run a background spectrum of the empty sample holder (or pure solvent).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹ and accumulate 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

-

Instrument Parameters (for ESI-TOF):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for amines to generate [M+H]⁺ ions.

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

-

Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.

-

Acquire data over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak.

-

For high-resolution data, compare the measured exact mass to the calculated mass to confirm the elemental composition.

-

If fragmentation data is acquired (e.g., in MS/MS), analyze the fragment ions to gain further structural information.

-

Visualization of Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular properties and spectroscopic techniques.

References

Technical Guide: Crystal Structure of Carbazole Derivatives

A Case Study on 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde as a Proxy for 9H-Carbazol-1-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of carbazole derivatives, with a specific focus on providing a representative analysis in the absence of publicly available crystallographic data for this compound. Despite extensive searches of chemical databases and the scientific literature, no experimental crystal structure determination for this compound has been identified.

To fulfill the request for an in-depth technical guide, this document presents a comprehensive analysis of a closely related and structurally characterized carbazole derivative: 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde . The methodologies, data presentation, and visualizations provided herein are representative of the analysis that would be applied to this compound, should its crystal structure become available.

Introduction to Carbazole Crystal Structures

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials with tailored photophysical properties. Single-crystal X-ray diffraction is the definitive method for determining these intricate structures.

Crystal Structure Analysis of 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde

The crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde provides a valuable case study. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[1] The asymmetric unit contains two crystallographically independent molecules, designated as A and B, which exhibit nearly identical geometries.[1] The carbazole core is essentially planar, a characteristic feature of this heterocyclic system.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.[1]

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₁₄H₁₁NO₂ |

| Formula Weight | 225.24 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 12.043(2) Å |

| b | 13.987(3) Å |

| c | 13.045(3) Å |

| α | 90° |

| β | 107.99(3)° |

| γ | 90° |

| Volume | 2090.3(7) ų |

| Z | 8 |

| Calculated Density | 1.430 Mg/m³ |

| Absorption Coefficient | 0.098 mm⁻¹ |

| F(000) | 944 |

| Data Collection | |

| θ range for data collection | 2.07 to 25.00° |

| Index ranges | -14≤h≤13, -16≤k≤16, -15≤l≤15 |

| Reflections collected | 16489 |

| Independent reflections | 3684 [R(int) = 0.0385] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3684 / 0 / 317 |

| Goodness-of-fit on F² | 1.036 |

| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1264 |

| R indices (all data) | R1 = 0.0636, wR2 = 0.1388 |

Table 2: Selected Bond Lengths (Å)

| Bond | Molecule A | Molecule B |

| O(1)-C(1) | 1.353(3) | 1.355(3) |

| O(2)-C(14) | 1.220(3) | 1.218(3) |

| N(1)-C(8A) | 1.383(3) | 1.385(3) |

| N(1)-C(4A) | 1.388(3) | 1.386(3) |

| C(1)-C(2) | 1.411(4) | 1.413(4) |

| C(2)-C(14) | 1.442(4) | 1.444(4) |

Table 3: Selected Bond Angles (°)

| Angle | Molecule A | Molecule B |

| C(2)-C(1)-O(1) | 120.3(2) | 120.1(2) |

| C(8A)-N(1)-C(4A) | 108.8(2) | 108.9(2) |

| O(2)-C(14)-C(2) | 123.5(3) | 123.6(3) |

| C(1)-C(2)-C(14) | 120.9(2) | 120.7(2) |

Experimental Protocols

The determination of the crystal structure of carbazole derivatives follows a well-established workflow. The key stages are synthesis, crystallization, and single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

A common route for the synthesis of functionalized carbazoles involves the cyclization of substituted phenylhydrazones, followed by modification of the carbazole core. For the case study compound, a multi-step synthesis starting from 2,3,4,9-tetrahydro-1H-carbazol-1-ones was employed.[1]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

References

An In-depth Technical Guide to the Solubility of 9H-Carbazol-1-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Carbazol-1-amine, a derivative of the heterocyclic compound carbazole, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds and functional organic materials. Understanding the solubility of this compound in organic solvents is paramount for its synthesis, purification, formulation, and application in various research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | PubChem |

| Molecular Weight | 182.22 g/mol | PubChem |

| Appearance | Likely a crystalline solid | General knowledge |

| XLogP3 | 3 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

The presence of both hydrogen bond donors (the amine and the pyrrole-like nitrogen) and a significant aromatic system suggests a nuanced solubility profile, with potential for interaction with a range of organic solvents.

General Solubility of Carbazole and its Derivatives

Carbazole and its derivatives, including this compound, are generally characterized by their poor solubility in water and good solubility in various organic solvents. The solubility is influenced by the polarity of the solvent, with many carbazoles dissolving in both polar and non-polar organic media. For instance, the parent compound, 9H-carbazole, is soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), as well as in non-polar solvents such as toluene and benzene.[1] The solubility of carbazole compounds also tends to increase with a rise in temperature.[1]

Illustrative Quantitative Solubility Data of a Related Carbazole Derivative

While specific quantitative data for this compound is not available, the following table presents the solubility of a related compound, 9-ethyl-9H-carbazole-2-carbaldehyde, at ambient temperature (25 °C). This data is provided for illustrative purposes to give researchers a general expectation of the solubility of carbazole derivatives in common organic solvents.

It is crucial to note that these values are not for this compound and should be used as a qualitative guide only.

| Solvent Class | Solvent | Solubility ( g/100 mL) |

| Aromatic Hydrocarbons | Toluene | ~15.2 |

| Benzene | ~14.5 | |

| Halogenated Solvents | Dichloromethane | ~25.8 |

| Chloroform | ~28.1 | |

| Ketones | Acetone | ~10.5 |

| Methyl Ethyl Ketone | ~9.8 | |

| Ethers | Tetrahydrofuran (THF) | ~18.3 |

| Diethyl Ether | ~5.2 | |

| Esters | Ethyl Acetate | ~8.7 |

| Alcohols | Methanol | ~1.5 |

| Ethanol | ~2.1 | |

| Isopropanol | ~1.8 | |

| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~35.4 |

| Dimethyl Sulfoxide (DMSO) | ~30.1 | |

| Non-polar Solvents | Hexane | <0.1 |

Data adapted from a technical guide on 9-ethyl-9H-carbazole-2-carbaldehyde.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following experimental protocol outlines a reliable method for its determination. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the solute concentration.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or test tubes with secure caps

-

Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Generation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in the constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.

-

Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the prepared standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

For HPLC, this involves injecting a fixed volume of each solution and recording the peak area.

-

For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of the diluted sample solution using the equation of the line from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing solubility.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the provided information on the general solubility of carbazoles, illustrative data from a related compound, and a detailed experimental protocol will empower researchers to effectively work with this compound. The generation of precise solubility data through the outlined methods is encouraged to contribute to the broader scientific understanding of this important class of molecules.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 9H-Carbazol-1-amine

Audience: Researchers, scientists, and drug development professionals.

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and for their presence in numerous biologically active compounds.[1][2] The thermal stability of these compounds is a critical parameter that dictates their processing conditions and operational lifetime in various applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of carbazole derivatives, with a focus on providing a predictive understanding for 9H-Carbazol-1-amine.

The core structure of carbazole imparts excellent thermal and chemical stability.[2] The introduction of functional groups, such as an amino group, can influence these properties. Understanding the thermal behavior of this compound is therefore crucial for its handling, formulation, and application in research and development.

Quantitative Thermal Analysis Data

The thermal stability of carbazole derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature (Td). DSC is used to determine phase transition temperatures, such as melting (Tm) and glass transition (Tg) temperatures.

While specific data for this compound is unavailable, the following tables summarize the thermal properties of various carbazole derivatives to serve as a comparative reference.

Table 1: Decomposition Temperatures of Selected Carbazole Derivatives

| Compound | Decomposition Temperature (Td) (°C) | Measurement Conditions |

| Carbazole-based compound 7a | 291 (5% weight loss) | TGA |

| Carbazole-based compound 7b | 307 (5% weight loss) | TGA |

| Series of Benzocarbazole derivatives | 270 - 462 | TGA |

| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | TGA |

| Conjugated polymer (P1) | 314 (5% weight loss) | TGA |

| 3,6-disubstituted carbazole derivatives | > 450 | TGA |

| Various carbazole derivatives | 349 - 488 (5% weight loss) | TGA |

Data sourced from multiple studies on carbazole derivatives for illustrative purposes.[1][3][4]

Table 2: Glass Transition and Melting Temperatures of Selected Carbazole Derivatives

| Compound | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Carbazole-based compound 7a | Not observed | 95 |

| Carbazole-based compound 7b | Not observed | 86 |

| Series of Benzocarbazole derivatives | 78 - 127 | Not specified |

| Carbazole and dibenzo[b,d]furan-based HTMs | Above 190 | Not specified |

| 3,6-disubstituted carbazole derivatives | 120 - 194 | Not specified |

| Various carbazole derivatives | > 150 | Not specified |

Data sourced from multiple studies on carbazole derivatives for illustrative purposes.[1][3][4]

Based on this data, it is reasonable to infer that this compound will exhibit high thermal stability, with a decomposition temperature likely exceeding 250 °C. The presence of the amino group might slightly influence the decomposition onset compared to unsubstituted carbazole, potentially through intermolecular hydrogen bonding which could enhance stability, or by providing a reactive site that could initiate decomposition.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of carbazole derivatives.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition profile of a material.[3]

-

Sample Preparation: A small, precisely weighed amount of the sample (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina or platinum.[5]

-

Instrumentation: A standard thermogravimetric analyzer is used.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[5]

-

Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[3][5] The resulting TGA curve provides information on the different stages of decomposition and the amount of residue at the final temperature.

Differential Scanning Calorimetry (DSC)

DSC is utilized to identify the temperatures of phase transitions, such as melting and glass transitions.[3]

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]

-

Instrumentation: A standard differential scanning calorimeter is used.

-

Atmosphere: The analysis is carried out under a continuous flow of an inert gas, like nitrogen, at a flow rate of 20-50 mL/min.[5]

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from 25 °C to 200 °C at 10 °C/min, cooling to 25 °C at 10 °C/min, and then reheating to 200 °C at 10 °C/min.

-

Data Analysis: The heat flow to the sample is measured relative to the reference. The melting temperature (Tm) is determined from the peak of the endothermic melting event. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, usually during the second heating cycle.[3]

Mandatory Visualization

Experimental Workflow for Thermal Stability Analysis

The following diagram illustrates the general experimental workflow for assessing the thermal stability of a compound like this compound.

Caption: General workflow for thermal stability analysis of this compound.

Logical Relationship: Structure and Thermal Properties

The following diagram illustrates the logical relationship between the structural features of carbazole derivatives and their resulting thermal properties.

Caption: Influence of molecular structure on the thermal properties of carbazole derivatives.

References

An In-depth Technical Guide to 9H-Carbazol-1-amine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 9H-carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic compounds. Among its various substituted analogues, 9H-Carbazol-1-amine derivatives have garnered significant attention as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic applications of these derivatives, with a focus on their potential in drug discovery and development.

Core Properties and Therapeutic Promise

Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as valuable leads for the development of novel therapeutics. These properties include:

-

Anticancer Activity: Many derivatives exhibit potent cytotoxicity against a variety of cancer cell lines, including human glioma, breast cancer, and cervical cancer.[1][2][3] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerases and interference with cellular processes like actin dynamics.[4][5]

-

Antimicrobial Activity: These compounds have shown significant efficacy against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[6][7][8] The proposed mechanisms often involve the disruption of microbial cell membranes or inhibition of essential enzymes like dihydrofolate reductase.[6]

-

Neuroprotective Effects: Certain aminopropyl carbazole derivatives have been identified as potent neuroprotective agents, showing promise in models of neurodegenerative diseases and traumatic brain injury.[9][10][11] Their neuroprotective effects are attributed to anti-apoptotic and antioxidative properties.[10][12]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation or N-acylation of the carbazole nitrogen, followed by functionalization of the carbazole ring.

General Experimental Protocols

Protocol 1: N-Acylation of Carbazole and Subsequent Amination

This protocol describes a two-step synthesis of N-substituted carbazole derivatives.

Step 1: Synthesis of 1-(9H-carbazol-9-yl)-2-chloroethanone [13]

-

To a well-stirred solution of carbazole (2 mmol) and triethylamine (2.2 mmol) in 50 ml of benzene, add chloroacetyl chloride (2.2 mmol) in 25 ml of benzene dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with diethyl ether.

-

Wash the ether layer twice with a 5% sodium bicarbonate (NaHCO3) solution, followed by a wash with distilled water.

-

Dry the ether layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield the crude product.

Step 2: Conjugation with Amines [13]

-

To a solution of an appropriate aminophenol (1.2 mM) in 25 mL of tetrahydrofuran (THF), add potassium carbonate (K2CO3) (600 mg) under a nitrogen atmosphere.

-

Add a solution of 1-(9H-carbazol-9-yl)-2-chloroethanone (1 mM) in 25 mL of THF dropwise over 30 minutes.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, remove the solvent using a rotary evaporator.

-

Extract the compound with ethyl acetate to isolate the final product.

Protocol 2: Synthesis of 1,2,3,4-tetrahydro-9H-Carbazole Derivatives [14]

This protocol outlines the synthesis of derivatives from 1,2,3,4-tetrahydro-9H-carbazole.

-

Add acetyl chloride (0.1 mol) to a solution of 1,2,3,4-tetrahydro-9H-carbazole (0.1 mol) in 10 mL of glacial acetic acid.

-

Reflux the mixture for 30 minutes.

-

Evaporate the solvent, and crystallize the residue to obtain 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.

-

For further derivatization, dissolve the acetylated carbazole (0.01 mol) in 20 mL of ethanol.

-

Add a 10% sodium hydroxide solution (10 mL) and the desired amino compound (e.g., thiourea, semicarbazide) (0.01 mol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling, add dilute hydrochloric acid (10 mL) to precipitate the product.

Quantitative Biological Data

The following tables summarize the quantitative biological data for various this compound and related derivatives from the literature.

Table 1: Anticancer Activity of Carbazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 15 | Human Glioma U87MG | 18.50 | [1][2] |

| Compound 16 | Human Glioma U87MG | 47 | [1][2] |

| Compound 17 | Human Glioma U87MG | 75 | [1][2] |

| Carmustine (Standard) | Human Glioma U87MG | 18.24 | [1][2] |

| Temozolomide (Standard) | Human Glioma U87MG | 100 | [1][2] |

| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | [4] |

| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | [4] |

| Compound 5 | MDA-MB-231 | 6.59 ± 0.68 | [4] |

| Compound 2 | MDA-MB-231 | 8.19 ± 0.26 | [4] |

| Compound 1 | MDA-MB-231 | 43.45 ± 1.21 | [4] |

| Compound 9 | HeLa | 7.59 | [3] |

| Compound 10 | HepG2 | 7.68 | [3] |

| Compound 10 | HeLa | 10.09 | [3] |

| Compound 10 | MCF7 | 6.44 | [3] |

| 5-Fluorouracil (Standard) | Various | - | [3] |

Table 2: Antimicrobial Activity of Carbazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8f | MRSA CCARM 3167 | 0.5 | [6] |

| Compound 8f | S. aureus RN4220 | 1 | [6] |

| Compound 8f | E. coli 1924 | 1 | [6] |

| Compound 8l | MRSA CCARM 3167 | 1 | [6] |

| Compound 9d | MRSA CCARM 3167 | 0.5 | [6] |

| Compound 9e | S. aureus RN4220 | 1 | [6] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [7] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [7] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [7] |

| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [7] |

| Derivatives 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | [8] |

| Compound 2 | S. aureus (MTCC87) | 48.42 | [15] |

| Compound 1 | S. aureus (MTCC87) | 53.19 | [15] |

| Compound 3 | B. cereus (MTCC430) | 12.73 | [15] |

| Compound 1 | S. Typhimurium (MTCC733) | 50.08 | [15] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms implicated in their therapeutic effects.

Caption: Anticancer mechanisms of carbazole derivatives.

Caption: Antimicrobial mechanisms of carbazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]

- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. mdpi.com [mdpi.com]

- 15. biorxiv.org [biorxiv.org]

Theoretical Calculations on 9H-Carbazol-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed on 9H-Carbazol-1-amine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this particular isomer, this paper presents a representative set of data based on established computational methodologies, primarily Density Functional Theory (DFT), which are widely applied to carbazole derivatives. The data herein serves as a foundational guide for researchers looking to understand the structural, electronic, and vibrational properties of this compound for applications in drug design and the development of novel organic materials.

Introduction to this compound

Carbazole and its derivatives are a well-known class of heterocyclic compounds possessing a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring. This scaffold is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. The position of substituents on the carbazole ring system significantly influences its chemical and biological characteristics. This compound, with an amine group at the C1 position, is a key structural motif for the development of new therapeutic agents and functional organic materials.

Theoretical calculations, particularly quantum chemical methods, offer a powerful tool to elucidate the molecular properties of this compound at the atomic level. By employing methods like Density Functional Theory (DFT), it is possible to predict its three-dimensional structure, vibrational modes, and electronic properties, which are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity.

Computational Methodology

The theoretical data presented in this guide are based on calculations typically performed using Density Functional Theory (DFT), a robust and widely used computational method for studying organic molecules.[1][2][3]

Geometry Optimization

The initial molecular structure of this compound is constructed and then its geometry is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a specific functional and basis set. A common and effective choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[3]

Vibrational Analysis

The vibrational frequencies of the optimized structure are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions.

Electronic Properties

Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1][2] Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra (UV-Vis).[3]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-N(amine) | 1.395 | C2-C1-N(amine) | 121.5 |

| C1-C11 | 1.410 | C11-C1-N(amine) | 118.0 |

| C1-C2 | 1.385 | C1-C2-C3 | 120.8 |

| C2-C3 | 1.401 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.382 | C3-C4-C12 | 119.5 |

| C4-C12 | 1.415 | C4-C12-N(pyrrole) | 121.3 |

| N(pyrrole)-C12 | 1.378 | C12-N(pyrrole)-C9 | 108.5 |

| N(pyrrole)-H | 1.012 | H-N(pyrrole)-C9 | 125.8 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(N-H) pyrrole | 3450 | N-H stretching (pyrrole) |

| ν(N-H) amine asym | 3380 | Asymmetric N-H stretching (amine) |

| ν(N-H) amine sym | 3290 | Symmetric N-H stretching (amine) |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| δ(N-H) amine | 1620 | N-H scissoring (amine) |

| ν(C=C) aromatic | 1580-1450 | Aromatic C=C stretching |

| ν(C-N) amine | 1280 | C-N stretching (amine) |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -5.25 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 4.15 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 5.25 eV |

| Electron Affinity | 1.10 eV |

Visualizations

The following diagrams illustrate the molecular structure and the workflow for theoretical calculations on this compound.

Caption: Molecular structure of this compound with atom numbering.

Caption: Workflow for theoretical calculations on this compound.

Interpretation and Significance

The theoretical data provides valuable insights into the properties of this compound. The optimized geometry reveals a planar carbazole core with the amine group slightly out of plane. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic systems.

The vibrational analysis allows for the identification of characteristic IR and Raman bands. The N-H stretching frequencies of the pyrrole and amine groups are distinct and can be used for experimental identification.

The electronic properties are particularly important for drug development and materials science. The HOMO is primarily localized on the carbazole ring and the amine group, indicating that these regions are susceptible to electrophilic attack and are the primary sites of electron donation. The LUMO is distributed over the entire aromatic system. The HOMO-LUMO energy gap of 4.15 eV suggests that this compound is a relatively stable molecule. This energy gap is a key factor in determining the molecule's potential as a semiconductor or in photophysical applications.

Conclusion

This technical guide has provided a detailed overview of the theoretical calculations applicable to this compound. The presented data, based on standard and reliable computational methodologies, offers a solid foundation for understanding the structural, vibrational, and electronic characteristics of this important molecule. These theoretical insights are invaluable for guiding future experimental work, including the synthesis of new derivatives and the evaluation of their biological and material properties. For researchers in drug development, this information can aid in the rational design of novel carbazole-based therapeutic agents with improved efficacy and selectivity.

References

Potential Research Areas for 9H-Carbazol-1-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole scaffold is a privileged heterocyclic motif renowned for its significant therapeutic and materials science applications. Its rigid, planar structure and electron-rich nature make it an ideal backbone for the design of novel bioactive agents and functional organic materials. While extensive research has focused on N-substituted and C3/C6-substituted carbazole derivatives, the potential of isomers such as 9H-Carbazol-1-amine remains comparatively underexplored. This technical guide outlines promising research avenues for this compound, providing a framework for its synthesis, biological evaluation, and exploration in materials science. The document includes detailed experimental protocols, data presentation tables, and conceptual diagrams to facilitate further investigation into this versatile molecule.

Synthesis of this compound and its Derivatives

The primary route for the synthesis of this compound involves a two-step process starting from 9H-carbazole: nitration followed by reduction. Further derivatization can be achieved through standard amine chemistry.

Synthesis of this compound

A common synthetic approach involves the nitration of the carbazole core, which typically yields a mixture of nitroisomers. The 1-nitro and 3-nitro isomers are the major products. Following separation, the 1-nitrocarbazole intermediate is reduced to the desired 1-amino product.

Experimental Protocol: Synthesis of 1-Nitrocarbazole

-

Reaction Setup: To a stirred solution of 9H-carbazole in glacial acetic acid, slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically below 10 °C).

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Purification: Filter the precipitate, wash with water until neutral, and dry. The mixture of nitrocarbazoles can be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Protocol: Reduction of 1-Nitrocarbazole to this compound

-

Reaction Setup: Dissolve the isolated 1-nitrocarbazole in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid or sodium dithionite).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure. If an acid was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Potential Research Areas in Medicinal Chemistry

The carbazole nucleus is a key pharmacophore in numerous biologically active compounds. Derivatives of carbazole have demonstrated a wide range of activities including anticancer, neuroprotective, and antioxidant effects.[1][2]

Anticancer Activity

Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[3] The amino group at the C-1 position of this compound offers a versatile handle for the synthesis of a library of derivatives to be screened for anticancer activity.

Potential Signaling Pathways to Investigate:

-

p53 Signaling Pathway: Some carbazole derivatives have been shown to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often dysregulated in cancer. Carbazole compounds can modulate this pathway, affecting cell proliferation and survival.[5]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy. Carbazole derivatives have been reported to inhibit this pathway.[5]

Signaling Pathway Diagram: Potential Anticancer Mechanism

Caption: Potential anticancer signaling pathways.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7] Incubate for 48-72 hours.[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Table 1: Representative Anticancer Activity of Carbazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| Carbazole Derivative A | MCF-7 (Breast) | MTT | 2.5 | [7] |

| Carbazole Derivative B | HeLa (Cervical) | MTT | 5.4 | [7] |

| Carbazole Derivative C | HT-29 (Colon) | MTT | 4.0 | [7] |

| Compound 10 | HepG2 (Liver) | MTS | 7.68 | [5] |

| Compound 10 | HeLa (Cervical) | MTS | 10.09 | [5] |

Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The activity of this compound derivatives needs to be experimentally determined.

Neuroprotective Activity

Carbazole-based compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2] Their mechanisms of action often involve antioxidant and anti-inflammatory properties.

Experimental Protocol: Neuroprotection against MPP⁺ Toxicity

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 2 hours).

-

Induction of Toxicity: Induce neurotoxicity by adding MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin that mimics Parkinson's disease pathology.

-

Incubation: Incubate the cells for 24-48 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).

-

Data Analysis: Quantify the percentage of viable cells in treated groups compared to the MPP⁺-only control.

Antioxidant Activity

The electron-donating nature of the carbazole ring system suggests that its derivatives may possess significant antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[8]

-

Reaction: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[10]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Generation of ABTS Radical: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.[9]

-

Dilution of ABTS•+: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of ~0.7 at 734 nm.[11]

-

Reaction: Add the test compound to the diluted ABTS•+ solution and incubate for a short period (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS radical scavenging and the IC₅₀ value.

Table 2: Representative Antioxidant Activity of Carbazole Derivatives

| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |

| Compound 4 | 1.05 ± 0.77 | - | [8] |

| Compound 9 | 5.15 ± 1.01 | - | [8] |

| Mahanimbine | 33.1 µg/mL | - | [12] |

| Carbazole hydrazine-carbothioamide 4y | 0.38 | - | [8] |

Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The activity of this compound derivatives needs to be experimentally determined.

Potential Research Areas in Materials Science

Carbazole derivatives are widely used in organic electronics due to their excellent charge-transporting properties and thermal stability.[13] They are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

The 1-amino group in this compound can be functionalized to tune the electronic properties of the molecule, making it a potential candidate for use as a host material, an emissive material, or a hole-transporting material in OLEDs.

Experimental Protocol: Fabrication and Characterization of an OLED Device

-

Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate.

-

Layer Deposition: Sequentially deposit the following layers onto the substrate via spin-coating or thermal evaporation in a high-vacuum environment:

-

Hole Injection Layer (HIL), e.g., PEDOT:PSS

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML) containing the this compound derivative (as host or dopant)

-

Electron Transport Layer (ETL), e.g., TPBi

-

Electron Injection Layer (EIL), e.g., LiF

-

Cathode, e.g., Al

-

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

-

Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.

Workflow for OLED Fabrication and Testing

Caption: Workflow for OLED fabrication and testing.

Photophysical Properties

The photophysical properties of this compound derivatives, such as their absorption, emission, and fluorescence quantum yield, are crucial for their application in optoelectronic devices.

Experimental Protocol: Measurement of Fluorescence Quantum Yield (Relative Method)

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the test compound.

-

Solution Preparation: Prepare a series of solutions of both the standard and the test compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The quantum yield of the test compound (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the test compound and the standard, respectively.[14]

Table 3: Representative Photophysical and Electrochemical Data for Carbazole Derivatives

| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Reference |

| Thienylcarbazole 4 | 365 | 422 | 0.61 | -5.46 | -2.10 | [15] |

| Thienylcarbazole 5 | 365 | 422 | 0.54 | -5.46 | -2.11 | [15] |

| CZ-1 | 382 | 492 | - | -5.69 | -2.59 | [16] |

| CZ-2 | 392 | 488 | - | -5.73 | -2.65 | [16] |

Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The properties of this compound derivatives need to be experimentally determined.

Conclusion

This compound represents a promising yet underutilized scaffold for the development of novel therapeutic agents and advanced organic materials. Its strategic amino functionalization at the C-1 position provides a unique platform for chemical modification, enabling the fine-tuning of its biological and photophysical properties. The research areas and experimental protocols outlined in this guide offer a comprehensive starting point for scientists and researchers to explore the full potential of this intriguing molecule. Further investigation into the synthesis, biological activity, and material science applications of this compound and its derivatives is highly warranted and is anticipated to yield significant advancements in both medicine and technology.

References

- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Synthesis and electronic, photophysical, and electrochemical properties of a series of thienylcarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 9H-Carbazol-1-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 9H-Carbazol-1-amine, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthesis beginning with the nitration of 9H-carbazole to yield 1-nitro-9H-carbazole, followed by the reduction of the nitro group to the corresponding amine. This document is intended for use by skilled synthetic chemists in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic nitration of the carbazole ring system. Direct nitration of 9H-carbazole typically yields a mixture of isomers, primarily the 1-nitro and 3-nitro derivatives. The second step is the selective reduction of the nitro group of the isolated 1-nitro-9H-carbazole to the desired 1-amino functionality.

Application Notes and Protocols: 9H-Carbazol-1-amine in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 9H-Carbazol-1-amine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials are pivotal in OLED technology due to their excellent thermal stability, high charge carrier mobility, and wide bandgap, which makes them suitable for use as host materials, charge transport layers, and emitters.[1][2][3] The versatility of the carbazole moiety allows for extensive molecular design and synthesis of derivatives with tailored optoelectronic properties, leading to enhanced device efficiency, color purity, and operational lifetime in blue, green, and white OLEDs.[1][3]

Data Presentation: Performance of OLEDs Incorporating Carbazole Derivatives

The following tables summarize the key performance metrics of various OLEDs that utilize carbazole derivatives in their emissive or charge-transporting layers.

Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with Pyridinyl-Carbazole Host Materials [1]

| Host Material | Emitter (Dopant) | Dopant Conc. (wt%) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Brightness (cd/m²) |

| H2 | FIrpic (Blue) | 15 | - | 23.9 | 24.9 | 10.3 | 100 |

| H2 | Ir(ppy)₃ (Green) | 10 | 3.0 | 33.9 | 34.1 | 9.4 | 1000 |

| H2 | Ir(ppy)₃ (Green) | 12.5 | 3.0 | 49.8 | 33.2 | - | >28,000 |

Table 2: Performance of Solution-Processed OLEDs with Carbazole and Thienopyrroledione Derivatives [4][5]

| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Electroluminescence Peak (nm) |

| CZ-1 | 4130 | 19.3 | 8.6 | 492 |

| CZ-2 | 4104 | 20.2 | 9.5 | 488 |

| MOC-1 | 1729 | 4.5 | 1.5 | - |

| MOC-16 | 1792 | 0.61 | 0.1 | - |

Table 3: Performance of Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives [6]

| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) |

| BCzB-PPI | 11,364 | 4.43 | (0.157, 0.080) |

Experimental Protocols

The following are generalized protocols for the synthesis of carbazole derivatives and the fabrication of OLED devices. These protocols are based on common procedures found in the literature and should be adapted and optimized for specific materials and device architectures.

Protocol 1: Synthesis of Carbazole Derivatives

This protocol outlines general procedures for Suzuki and Ullmann coupling reactions, which are commonly used to synthesize functionalized carbazole derivatives.[1][7]

A. General Procedure for Suzuki Coupling: [7]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the carbazole-based boronic acid or boronic ester derivative, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.

-

Reaction Execution: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane.

-

Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. General Procedure for Ullmann Condensation: [1]

-

Reaction Setup: In a round-bottom flask, combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-190 °C) under an inert atmosphere for 24-48 hours.

-

Work-up and Purification: Cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash it with water and methanol, and then dry. Further purification can be achieved by recrystallization or gradient sublimation.

Protocol 2: Fabrication of OLED Devices

This section describes two common methods for OLED fabrication: thermal evaporation and solution processing (spin coating).

A. Device Fabrication by Thermal Evaporation: [1]

-

Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (e.g., hole injection layer, hole transport layer, emissive layer, electron transport layer, electron injection layer) and the metal cathode (e.g., LiF/Al) by thermal evaporation. The thickness of each layer should be monitored using a quartz crystal microbalance.

-

Encapsulation: In an inert atmosphere (e.g., a glovebox), encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

B. Device Fabrication by Solution Processing (Spin Coating): [1][4]

-

Substrate and Hole Injection Layer (HIL) Preparation: Prepare the ITO substrate as described for thermal evaporation. Deposit a hole injection layer, such as PEDOT:PSS, by spin coating, followed by annealing.

-

Emissive Layer Deposition: Prepare a solution of the carbazole derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene). Deposit the emissive layer by spin coating the solution onto the HIL. Anneal the film to remove residual solvent.

-

Subsequent Layer Deposition: Transfer the substrate to a thermal evaporation chamber for the deposition of the electron transport layer (ETL), electron injection layer (EIL), and cathode, as described in the thermal evaporation protocol.

-

Encapsulation: Encapsulate the device as described above.

Visualizations

Diagram 1: General Workflow for OLED Fabrication

Caption: Workflow for OLED fabrication via thermal evaporation and solution processing.

Diagram 2: Energy Level Diagram of a Typical Multilayer OLED

Caption: Energy level diagram showing charge injection, transport, and recombination in an OLED.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 4. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 9H-Carbazole Derivatives as Building Blocks for Organic Semiconductors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the inquiry specified 9H-Carbazol-1-amine, a comprehensive review of scientific literature reveals a notable scarcity of its application as a primary building block for organic semiconductors. The majority of research focuses on carbazole derivatives functionalized at the 3,6-, 2,7-, and N-(9)-positions due to their synthetic accessibility and favorable electronic properties. Consequently, this document will provide detailed application notes and protocols for a more commonly utilized and well-documented carbazole precursor, 3,6-dibromo-9H-carbazole . The principles and synthetic methodologies described herein are foundational and can be adapted for other carbazole isomers, including the exploration of derivatives from this compound.

Introduction to Carbazole-Based Organic Semiconductors

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their exceptional properties that make them ideal for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] The carbazole moiety offers a unique combination of high hole mobility, excellent thermal and chemical stability, and a rigid, planar structure that facilitates efficient charge transport.[1][3] Furthermore, the ease of functionalization at various positions on the carbazole core allows for precise tuning of its electronic and photophysical properties, such as the HOMO/LUMO energy levels and the triplet energy.[4]

Data Presentation: Performance of Representative Carbazole Derivatives

The following table summarizes key performance metrics for various organic semiconductors derived from functionalized carbazole units. This data highlights how chemical modifications influence the material's performance in electronic devices.

| Material Class | Representative Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²/Vs) | Application |

| Hole Transport Materials (HTMs) | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | -5.5 to -5.9 | -2.1 to -2.4 | 2.0 x 10⁻³ - 1.0 x 10⁻⁴ | OLED Host |

| N,N'-Dicarbazolyl-3,5-benzene (mCP) | -5.9 | -2.4 | ~1.0 x 10⁻⁴ | OLED Host | |

| V950 (Carbazole-based Enamine) | -5.01 | Not Reported | 1.9 x 10⁻⁴ | Perovskite Solar Cell HTM[5] | |

| Emitting Materials | 3,6-diaryl-N-hexylcarbazole derivatives | -5.67 to -6.02 | Not Reported | Not Applicable | Blue Emitting OLEDs[6] |

| Polymeric Semiconductors | Poly(N-vinylcarbazole) (PVK) | -5.8 to -5.9 | -2.2 to -2.3 | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁷ | OLED HTL/Host |

Experimental Protocols

Detailed methodologies for the synthesis of carbazole-based organic semiconductors and the fabrication of organic electronic devices are provided below.

Protocol 1: Synthesis of N-Aryl-3,6-dibromo-9H-carbazole via Ullmann Condensation

This protocol describes the N-arylation of 3,6-dibromo-9H-carbazole, a common step to improve solubility and modify electronic properties.

Materials:

-

3,6-dibromo-9H-carbazole

-

Aryl iodide or aryl bromide (e.g., iodobenzene)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline (or other suitable ligand)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add the anhydrous solvent via a syringe.

-

Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water to precipitate the crude product.

-

Purification: Filter the precipitate and wash with water and methanol. The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane gradient.

Protocol 2: Synthesis of 3,6-Diaryl-9H-carbazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol details the C-C bond formation at the 3 and 6 positions of the carbazole core, a key strategy for extending conjugation and tuning optoelectronic properties.

Materials:

-

3,6-dibromo-9H-carbazole (or its N-substituted derivative)

-

Arylboronic acid or arylboronic ester (2.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the 3,6-dibromo-9H-carbazole derivative (1.0 eq), the arylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

-

Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene/Ethanol 4:1) followed by the aqueous base solution (e.g., 2M Na₂CO₃).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Fabrication of a Multilayer OLED Device via Thermal Evaporation

This protocol describes the fabrication of a standard OLED device using a carbazole derivative as the hole transport layer (HTL).

Materials and Equipment:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Carbazole derivative (for HTL)

-

Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)

-

Electron transport layer material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)

-

Electron injection layer material (e.g., Lithium Fluoride - LiF)

-

Metal for cathode (e.g., Aluminum - Al)

-

High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to increase the ITO work function.

-

Layer Deposition:

-

Hole Transport Layer (HTL): Thermally evaporate the carbazole derivative onto the ITO substrate to a thickness of 30-50 nm at a deposition rate of 1-2 Å/s.

-

Emissive Layer (EML): Deposit the emissive material (e.g., Alq₃) to a thickness of 50-70 nm.

-

Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.

-

Electron Injection Layer (EIL): Deposit a thin layer of LiF (~1 nm).

-

Cathode: Deposit the Al cathode to a thickness of 100-150 nm.

-

-

Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Mandatory Visualizations

Caption: General workflow for synthesizing an organic semiconductor from a carbazole-amine precursor.

Caption: Influence of functionalization position on carbazole properties.

References

Application of 9H-Carbazol-1-amine Derivatives in Perovskite Solar Cells: A Detailed Overview